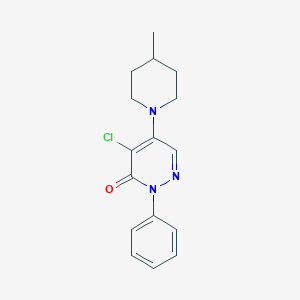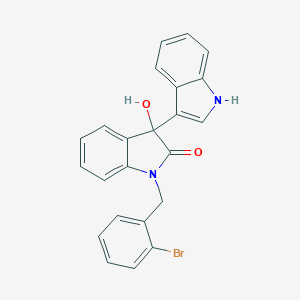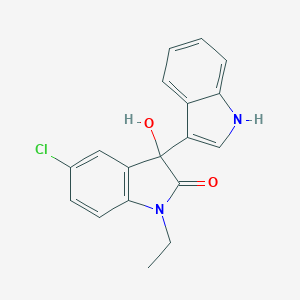
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyridazinone derivatives and is known to act as a potent and selective dopamine D1 receptor antagonist.
Wirkmechanismus
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone acts as a potent and selective dopamine D1 receptor antagonist. It binds to the dopamine D1 receptor and blocks the binding of dopamine, which leads to a decrease in the activation of the receptor. This, in turn, leads to a decrease in the downstream signaling pathways that are activated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to decrease the self-administration of cocaine and amphetamine in rats, indicating that it may have potential use in the treatment of drug addiction. 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has also been shown to improve cognitive function in rats, which suggests that it may have potential use in the treatment of cognitive impairments associated with schizophrenia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the role of dopamine D1 receptors in various physiological and pathological conditions. However, one limitation of using 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is its cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone. One direction is to study its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in the treatment of cognitive impairments associated with these conditions. Finally, further studies are needed to explore the potential use of 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone in other physiological and pathological conditions that involve dopamine D1 receptors.
Synthesemethoden
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone can be synthesized by various methods, including the reaction of 4-chloro-2-nitroaniline with 1-(4-methylpiperidin-1-yl)propan-2-one in the presence of zinc dust and ammonium chloride. This reaction leads to the formation of the intermediate 4-chloro-5-(4-methyl-1-piperidinyl)-2-nitroaniline, which can be reduced using sodium dithionite to obtain 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in scientific research. It is known to act as a potent and selective dopamine D1 receptor antagonist, which makes it a valuable tool for studying the role of dopamine receptors in various physiological and pathological conditions. 4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has been used to study the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
Produktname |
4-chloro-5-(4-methyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone |
|---|---|
Molekularformel |
C16H18ClN3O |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
4-chloro-5-(4-methylpiperidin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H18ClN3O/c1-12-7-9-19(10-8-12)14-11-18-20(16(21)15(14)17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
UWNSEDHGSOFFHM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)
![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)



![1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272173.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)